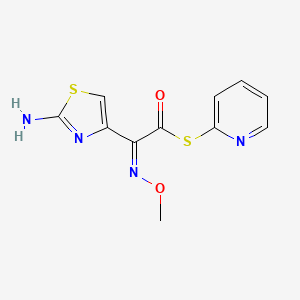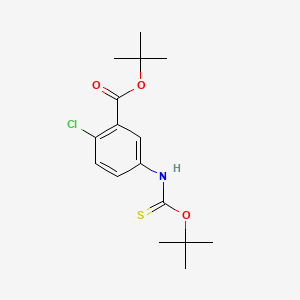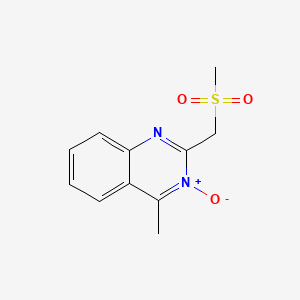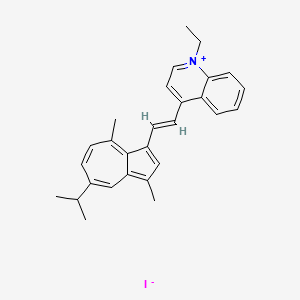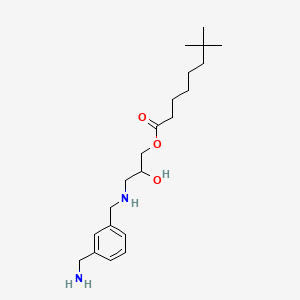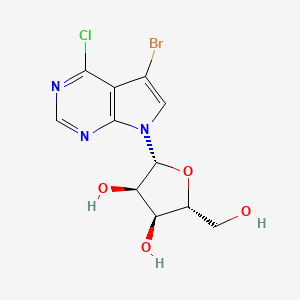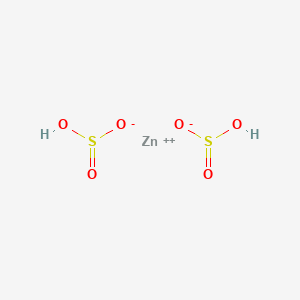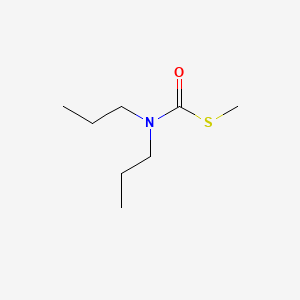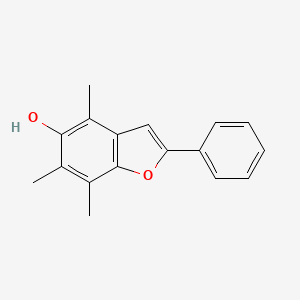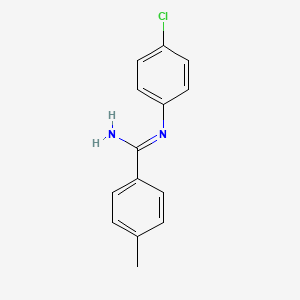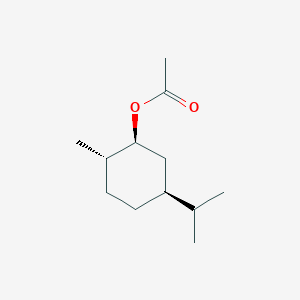
Carvomenthyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carvomenthyl acetate, also known as (1α,2β,5α)-5-(isopropyl)-2-methylcyclohexyl acetate, is a naturally occurring compound found in essential oils. It is a derivative of carvomenthol and is known for its pleasant minty aroma. This compound is widely used in the fragrance and flavor industries due to its refreshing scent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Carvomenthyl acetate can be synthesized through the esterification of carvomenthol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: On an industrial scale, this compound is produced using similar esterification processes but with optimized conditions for large-scale production. This includes the use of continuous reactors and efficient separation techniques to isolate the product.
Analyse Chemischer Reaktionen
Types of Reactions: Carvomenthyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to carvomenthol and acetic acid.
Oxidation: Oxidizing agents can convert this compound to carvomenthone.
Reduction: Reduction reactions can convert this compound to carvomenthol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Hydrolysis: Carvomenthol and acetic acid.
Oxidation: Carvomenthone.
Reduction: Carvomenthol.
Wissenschaftliche Forschungsanwendungen
Carvomenthyl acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Widely used in the fragrance and flavor industries for its minty aroma.
Wirkmechanismus
The mechanism of action of carvomenthyl acetate involves its interaction with various molecular targets. In biological systems, it is believed to exert its effects by modulating the activity of certain enzymes and receptors. For example, its antimicrobial properties may be due to its ability to disrupt microbial cell membranes.
Vergleich Mit ähnlichen Verbindungen
- Neocarvomenthyl acetate
- Isothis compound
Comparison: this compound is unique due to its specific stereochemistry, which imparts distinct olfactory properties compared to its isomers. While neothis compound and isothis compound share similar chemical structures, their sensory profiles and reactivity can differ significantly.
This compound stands out for its widespread use in the fragrance and flavor industries, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
51446-59-4 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
[(1S,2S,5S)-2-methyl-5-propan-2-ylcyclohexyl] acetate |
InChI |
InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11-,12-/m0/s1 |
InChI-Schlüssel |
JAKFDYGDDRCJLY-DLOVCJGASA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H](C[C@@H]1OC(=O)C)C(C)C |
Kanonische SMILES |
CC1CCC(CC1OC(=O)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[Ethylenebis(iminoethylene)]bis(dodecanamide)](/img/structure/B12676353.png)

